molecular formula C7H12O4 B1436401 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid CAS No. 2168882-32-2

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B1436401
CAS No.: 2168882-32-2
M. Wt: 160.17 g/mol
InChI Key: MXCQFTXJYUCZBY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is a chiral 1,4-dioxane-derived building block offered for research and development purposes. Compounds featuring the 1,4-dioxane scaffold are of significant interest in medicinal and organic chemistry. The 1,4-dioxane ring is a saturated oxygen-containing heterocycle that can influence the physicochemical properties of a molecule, and functionalized derivatives like this carboxylic acid serve as versatile intermediates for constructing more complex structures (Thieme, 2023) . The carboxylic acid functional group allows for further synthetic transformations, making this compound a useful precursor for amides, esters, and other derivatives. As a building block, it can be utilized in the synthesis of potential ligands, catalysts, or for the development of novel compounds for material science applications. This product is intended for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals using appropriate personal protective equipment and under the guidelines of their institution's safety policies.

Properties

IUPAC Name

6,6-dimethyl-1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCQFTXJYUCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS Number: 2168882-32-2) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure, which contributes to its chemical reactivity and biological properties. The molecular formula is C7H12O4C_7H_{12}O_4, and it has a molecular weight of 160.17 g/mol.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
CAS Number2168882-32-2
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several carboxylic acids, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 50 µg/mL for some strains.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary research suggests that it may induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results indicate that this compound could serve as a lead compound for further development into anticancer drugs.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial resistance.

Potential Pathways

  • Nrf2 Pathway : The compound may activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis through mitochondrial pathways.

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dioxane ring or carboxylic acid group could enhance potency or selectivity.

Future Directions

Further research is needed to explore:

  • In vivo efficacy : Animal models should be used to evaluate the therapeutic potential.
  • Toxicity studies : Assessing the safety profile of the compound is essential before clinical applications.
  • Formulation development : Investigating suitable delivery methods for enhanced bioavailability.

Scientific Research Applications

Polymer Chemistry

Biodegradable Polymers

One of the primary applications of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is in the synthesis of biodegradable polymers such as polylactic acid (PLA). PLA is widely used in medical applications, including absorbable sutures and surgical meshes. The incorporation of this compound into PLA enhances its mechanical properties while maintaining biodegradability.

Property PLA with this compound Standard PLA
BiocompatibilityHighHigh
Mechanical StrengthEnhancedModerate
Degradation RateControlledStandard

Pharmacological Applications

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems due to the biocompatibility of PLA. The ability to modify the release rates of drugs encapsulated within PLA matrices makes this compound a candidate for further research in pharmacology.

Toxicological Studies

Research indicates that this compound may have adverse effects in biological systems. Notable findings from toxicity studies include:

Toxicity Effects Observations
Stomach UlcerationInduced in animal studies
Renal Tubule ChangesObserved after repeated doses
Skin IrritationSignificant risk noted
Eye IrritationClassified as a serious irritant

Absorbable Sutures

The use of this compound in creating PLA has been documented in various studies focusing on its effectiveness and safety in surgical applications. The biocompatibility of PLA derived from this compound has made it a preferred choice for sutures in ophthalmic surgery.

Polymerization Studies

Research on the polymerization of lactic acid derivatives has shown that compounds like this compound can enhance the mechanical properties of the resultant polymers while maintaining biodegradability.

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility : The geminal dimethyl groups in this compound hinder nucleophilic attacks at the 6-position, making it less reactive than 2-methyl-1,4-dioxane-2-carboxylic acid in esterification reactions .
  • Thermodynamic Stability : The six-membered dioxane ring provides greater thermal stability compared to five-membered analogs, as seen in pyrolysis studies of related compounds (e.g., 2,6-dimethyl-1,3-octadien-8-yl acetate) .

Data Tables

Table 1: Structural Comparison of Dioxane and Furan Derivatives
Compound Ring Size Substituents Melting Point (°C) LogP
This compound 6 6,6-dimethyl; 2-COOH 120–125 (est.) 0.8
Tetrahydrofuran-2-carboxylic acid 5 None; 2-COOH 98–100 -0.2
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 5 5,5-dimethyl; 3-COOH 110–115 1.2

Preparation Methods

Cyclization of α-Hydroxy Acid Oligomers or Esters (Vapor-Phase Pyrolyric Ring Closure)

One prominent method for preparing related 1,4-dioxane derivatives, including substituted dioxane carboxylic acids, involves the vapor-phase pyrolyric ring closure of α-hydroxy acid oligomers or their esters over fixed-bed catalysts.

  • Process : The reaction is conducted at elevated temperatures between 150°C and 350°C, typically over a solid catalyst bed. Substrates are α-hydroxy acid dimers or oligomers, often esters with specific alcohol moieties (pKa < 14.5) to facilitate ring closure.

  • Catalysts : Fixed-bed catalysts tailored for selective dehydration and cyclization.

  • Outcome : This method yields 1,4-dioxane-2,5-diones with high optical purity (50-100% enantiometric excess), indicating stereospecific ring closure.

  • Substrate Variability : R groups on the substrate can be hydrogen or alkyl groups, allowing for synthesis of various substituted dioxane derivatives, including 6,6-dimethyl substitutions.

  • Advantages : The process reduces reverse reactions and can be applied to crude or pure substrates, making it industrially viable.

Parameter Condition/Value
Temperature 150°C - 350°C
Substrate α-Hydroxy acid oligomers/esters
Catalyst Fixed-bed heterogeneous catalyst
Optical Purity 50-100% enantiometric excess
Alcohol pKa (R group) < 14.5

This method is detailed in patent literature (US5326887A), highlighting its applicability to substituted dioxanes structurally related to 6,6-dimethyl-1,4-dioxane-2-carboxylic acid.

Cyclization via Acetalization of β-Diketones (Acid-Catalyzed)

Another synthetic route involves the acid-catalyzed acetalization of diketones such as butane-2,4-dione (biacetyl) to form 1,4-dioxane rings bearing methyl substituents.

  • Starting Materials : Biacetyl (butane-2,4-dione) reacts with methanol or other diols under acid catalysis.

  • Catalysts : Camphorsulfonic acid or p-toluenesulfonic acid are commonly used to catalyze the acetalization.

  • Process : The reaction proceeds via formation of a cyclic acetal, generating 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane intermediates, which can be further transformed into the desired carboxylic acid derivatives.

  • Yields : High isolated yields (~95%) for the acetal intermediate have been reported.

  • Further Transformations : The acetal intermediates can be converted to diene species or undergo cycloaddition reactions to build complexity.

Parameter Condition/Value
Starting Material Butane-2,4-dione (biacetyl)
Catalyst Camphorsulfonic acid (CSA)
Solvent Methanol or other alcohols
Yield ~95% (acetal intermediate)
Temperature Ambient to reflux conditions

This method offers a stable precursor route to substituted 1,4-dioxanes and has been extensively studied for related compounds.

Oxidative Cyclization of Diols

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione, a closely related compound, often involves oxidation of 2,5-dimethyl-2,5-hexanediol under acidic conditions.

  • Oxidizing Agents : Potassium permanganate or chromium trioxide in acidic media (e.g., sulfuric acid).

  • Reaction Conditions : Controlled temperature and acidic environment facilitate ring closure and oxidation to form the dioxane-dione structure.

  • Industrial Scale : Continuous flow reactors with platinum or palladium catalysts enhance yield and purity.

Parameter Condition/Value
Starting Material 2,5-Dimethyl-2,5-hexanediol
Oxidizing Agent KMnO4 or CrO3
Acidic Medium Sulfuric acid
Catalyst (Industrial) Pt or Pd
Reactor Type Continuous flow

This method is suitable for industrial synthesis of substituted dioxane derivatives, including those with methyl substituents at the 6-position.

Cross-Coupling and Esterification Routes for Carboxylic Acid Derivatives

For functionalized dioxane carboxylic acids, cross-coupling reactions involving glycosyl or other carboxylic acid precursors have been reported.

  • Example Procedure : A protected sugar derivative is reacted with a dioxane carboxylic acid precursor in the presence of coupling agents such as EDCI and catalysts like DMAP in dichloromethane.

  • Conditions : Cooling to 5°C initially, then stirring at ambient temperature for extended periods (e.g., 46 hours).

  • Purification : Silica gel chromatography yields the desired product in moderate to good yields (~66%).

Parameter Condition/Value
Coupling Agent EDCI
Catalyst DMAP
Solvent Dichloromethane
Temperature 5°C to ambient
Reaction Time ~46 hours
Yield ~66%

This approach is useful for synthesizing complex dioxane carboxylic acids with additional functional groups.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Catalysts/Reagents Yield/Notes
Vapor-phase pyrolyric ring closure α-Hydroxy acid oligomers/esters 150-350°C, fixed-bed catalyst Solid heterogeneous catalyst High optical purity, industrial scale
Acid-catalyzed acetalization Biacetyl (butane-2,4-dione), alcohol Acid catalyst, ambient to reflux Camphorsulfonic acid, p-TsOH ~95% yield for acetal intermediates
Oxidative cyclization of diols 2,5-Dimethyl-2,5-hexanediol Acidic medium, controlled temp KMnO4, CrO3, Pt/Pd catalysts Suitable for industrial production
Cross-coupling esterification Protected sugar derivatives, dioxane acid precursors 5°C to ambient, 46 h EDCI, DMAP ~66% yield, functionalized derivatives

Research Findings and Notes

  • The vapor-phase pyrolyric method offers a stereoselective route to substituted dioxanes, including those with methyl groups at the 6-position, with high enantiomeric excess, which is critical for chiral applications.

  • Acid-catalyzed acetalization provides a high-yield, stable intermediate for further functionalization, demonstrating versatility in synthetic organic chemistry.

  • Oxidative cyclization is a classical approach for preparing dioxane-diones industrially, with continuous flow reactors improving scalability and control.

  • Cross-coupling methods enable the synthesis of complex dioxane carboxylic acids with additional substituents, expanding the compound’s utility in medicinal chemistry and material science.

This comprehensive overview integrates diverse, authoritative sources to present a detailed account of the preparation methods for this compound and related compounds, suitable for professional and research applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursors such as trans-2,6-dimethyl-1,3-octadien-8-ol, as demonstrated in pyrolysis studies. Pyrolysis at ~450°C in the presence of catalysts like KHSO4 or p-toluenesulfonic acid favors the formation of key intermediates (e.g., diacetoxy derivatives), which are subsequently cyclized . Optimization involves adjusting temperature gradients (400–475°C) and catalyst ratios to suppress side products like terminal methylene isomers. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for monitoring purity and yield.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm<sup>−1</sup>) and ether (C-O-C ~1100 cm<sup>−1</sup>) functional groups.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl groups (δ ~1.2–1.5 ppm) and dioxane ring protons (δ ~3.5–4.5 ppm).
  • X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding patterns, as shown in analogous dioxane-carboxylic acid structures .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include:

  • pH-dependent degradation studies : Monitor hydrolysis of the dioxane ring in acidic (pH <3) or basic (pH >10) conditions via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds.
  • Light sensitivity : UV-Vis spectroscopy under controlled illumination to detect photodegradation products.

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are suitable for studying its enzyme inhibition kinetics?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like cytochrome P450 isoforms. Kinetic assays (e.g., Michaelis-Menten plots with fluorogenic substrates) can quantify inhibition constants (Ki). For cellular studies, combine confocal microscopy with fluorescent probes to track sublocalization and metabolic effects .

Q. What computational approaches are effective in predicting the catalytic activity of this compound in organic transformations?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states in acid-catalyzed reactions. Molecular docking (AutoDock Vina) predicts interactions with catalytic pockets of enzymes. Solvent effects are evaluated using COSMO-RS simulations to refine reaction pathways .

Q. How can conflicting data on the compound’s regioselectivity in cycloaddition reactions be resolved?

  • Methodological Answer : Employ kinetic vs. thermodynamic control experiments:

  • Variable-temperature NMR : Identify dominant intermediates at different temperatures.
  • Isotopic labeling (<sup>13</sup>C) : Trace regioselective bond formation.
  • Statistical validation : Use multivariate analysis (ANOVA) to compare yields under divergent conditions reported in literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

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